methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
Methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is an intriguing synthetic compound that lies at the intersection of organic chemistry and medicinal research. Its complex structure is characterized by an imidazopurine core, making it a subject of extensive study for its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate, the following steps are typically employed:
Formation of the Imidazopurine Core
Starting with suitable purine derivatives, the imidazole ring is fused through cyclization reactions.
Reactions often require strong bases like potassium tert-butoxide in an aprotic solvent.
Methylation and Oxidation
Methyl groups are introduced using methyl iodide in the presence of a base.
Oxidation to form the dioxo functionalities usually involves reagents like hydrogen peroxide under acidic conditions.
Formation of Propanoate Ester
Esterification with methanol and a catalyst such as sulfuric acid leads to the final compound.
Industrial Production Methods
For large-scale production, flow chemistry techniques and continuous processing are utilized to enhance yields and reduce reaction times. Automation and real-time monitoring also ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: : Reduction reactions typically target the imidazopurine core, potentially forming dihydro derivatives.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups onto the core structure.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: : Alcohols, carboxylic acids.
Reduction Products: : Dihydro derivatives.
Substitution Products: : Varied depending on the nucleophile used, leading to functionalized imidazopurines.
Scientific Research Applications
Chemistry
This compound is valuable in studying reaction mechanisms and synthetic pathways due to its multifunctional nature.
Biology
Research explores its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases, due to its structural similarity to adenine derivatives.
Medicine
Its applications extend to antiviral and anticancer research, where it is investigated for its ability to disrupt critical biological pathways in pathogens and cancer cells.
Industry
The compound's unique properties are leveraged in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acid-binding proteins and enzymes. It mimics natural nucleotides, allowing it to inhibit enzyme activity by occupying active sites. This interaction disrupts normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Theobromine: : Another methylxanthine, but lacks the imidazopurine structure.
Caffeine: : Similar stimulant effects, but structurally distinct.
Adenosine: : Shares the purine core but differs in functional groups.
Uniqueness
Methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate stands out due to its specific arrangement of functional groups, which confer unique reactivity and biological activity profiles. It combines aspects of both purine derivatives and imidazole-based compounds, offering a diverse range of applications and potential benefits.
Properties
IUPAC Name |
methyl 3-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-8-7-19-10-11(15-13(19)16(8)2)17(3)14(22)18(12(10)21)6-5-9(20)23-4/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMSBLKUOYFCFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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